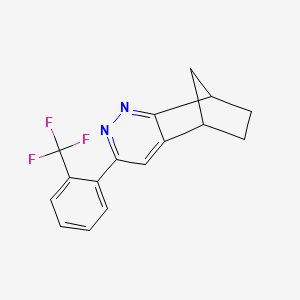
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-methanocinnoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multiple steps, starting with the formation of the trifluoromethylated phenyl precursor. This can be achieved through radical trifluoromethylation, a process that introduces the trifluoromethyl group into the phenyl ring using reagents like trifluoromethyl iodide and a radical initiator . The subsequent steps involve cyclization reactions to form the tetrahydro-methanocinnoline core, often using palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .
化学反応の分析
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to their corresponding saturated forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens (chlorine, bromine), nitro groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .
科学的研究の応用
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylhydrazine: Contains a trifluoromethyl group and a phenylhydrazine moiety.
Trifluoromethylindole: Features a trifluoromethyl group attached to an indole ring.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is unique due to its combination of a trifluoromethylated phenyl ring and a tetrahydro-methanocinnoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
918873-46-8 |
|---|---|
分子式 |
C16H13F3N2 |
分子量 |
290.28 g/mol |
IUPAC名 |
5-[2-(trifluoromethyl)phenyl]-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C16H13F3N2/c17-16(18,19)13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)21-20-14/h1-4,8-10H,5-7H2 |
InChIキー |
ZWVDMYJHAVSNBC-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


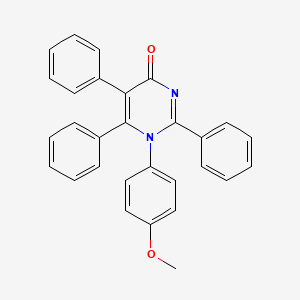
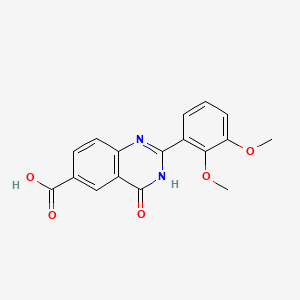

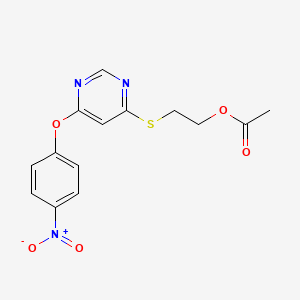
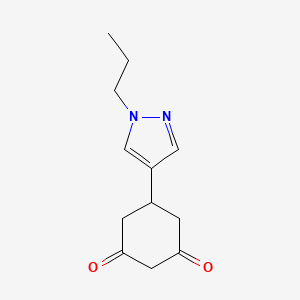
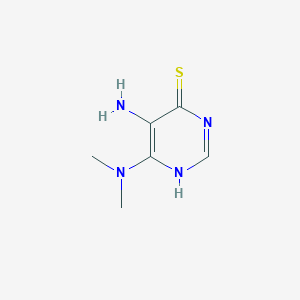


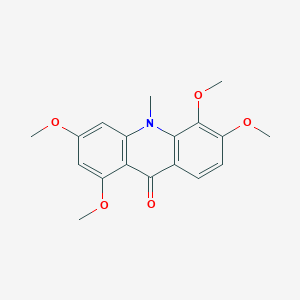
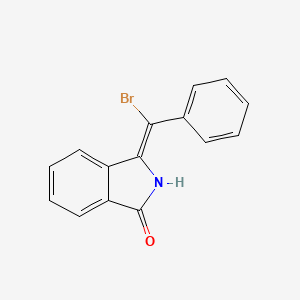
![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)
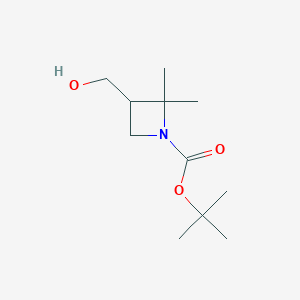

![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
